1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 2379322-15-1
VCID: VC11656285
InChI: InChI=1S/C9H8F4O/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4H,5H2,1H3
SMILES: COCC1=C(C=CC(=C1)C(F)(F)F)F
Molecular Formula: C9H8F4O
Molecular Weight: 208.15 g/mol

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene

CAS No.: 2379322-15-1

Cat. No.: VC11656285

Molecular Formula: C9H8F4O

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene - 2379322-15-1

Specification

CAS No. 2379322-15-1
Molecular Formula C9H8F4O
Molecular Weight 208.15 g/mol
IUPAC Name 1-fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H8F4O/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4H,5H2,1H3
Standard InChI Key VYTNKBFWYSAOFS-UHFFFAOYSA-N
SMILES COCC1=C(C=CC(=C1)C(F)(F)F)F
Canonical SMILES COCC1=C(C=CC(=C1)C(F)(F)F)F

Introduction

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene is an organofluorine compound with significant interest in synthetic organic chemistry and potential applications in pharmaceuticals, agrochemicals, and material science. The compound features a benzene ring substituted with fluorine, a methoxymethyl group, and a trifluoromethyl group, which contribute to its unique chemical and physical properties.

Synthesis

The synthesis of 1-fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene can involve electrophilic aromatic substitution or nucleophilic substitution reactions, leveraging the reactivity of fluorinated intermediates:

  • Route Example:

    • Start with a fluorobenzene derivative.

    • Introduce the methoxymethyl group via alkylation using methoxymethanol or its derivatives.

    • Add the trifluoromethyl group using trifluoromethylating agents like CF3I or Togni's reagent.

Pharmaceutical Research

Fluorinated aromatic compounds are widely studied for their role in improving drug pharmacokinetics (e.g., metabolic stability, bioavailability). The trifluoromethyl group is particularly valued for enhancing hydrophobic interactions in drug-receptor binding.

Agrochemical Development

Similar compounds are utilized as intermediates in the synthesis of pesticides and herbicides due to their stability and bioactivity .

Material Science

Fluorinated benzene derivatives are often used in creating advanced materials such as liquid crystals or polymers with high thermal stability.

Biological Activity

While specific biological data for this compound is not available, structurally related compounds have shown:

  • Antimicrobial activity (e.g., against M. tuberculosis) .

  • Potential anticancer properties through interaction with biomolecular targets .

Safety and Handling

Due to the presence of fluorine atoms and potential reactivity of the methoxymethyl group, safety precautions should include:

  • Use of gloves and goggles during handling.

  • Storage under inert conditions to prevent degradation.

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